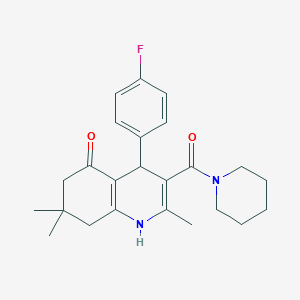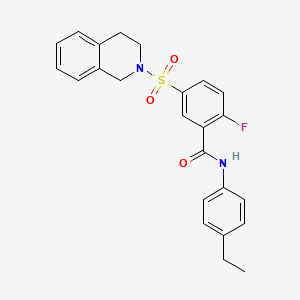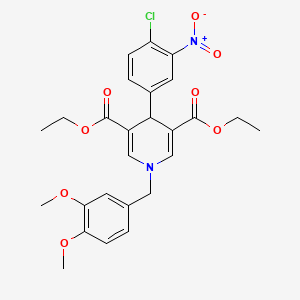![molecular formula C25H23FN2O6S B11212115 methyl 3-((5-(4-fluorobenzyl)-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B11212115.png)
methyl 3-((5-(4-fluorobenzyl)-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[5-(4-fluorobenzyl)-1,1-dioxido-4-oxo-4,5-dihydro-1,2,5-benzothiadiazepin-2(3H)-yl]methyl}-4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiadiazepine core, which is known for its diverse biological activities, and a methoxybenzoate moiety, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[5-(4-fluorobenzyl)-1,1-dioxido-4-oxo-4,5-dihydro-1,2,5-benzothiadiazepin-2(3H)-yl]methyl}-4-methoxybenzoate typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of 4-fluorobenzylamine with a suitable benzothiadiazepine precursor under acidic conditions to form the benzothiadiazepine core. This intermediate is then reacted with methyl 4-methoxybenzoate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also need to consider purification steps to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-{[5-(4-fluorobenzyl)-1,1-dioxido-4-oxo-4,5-dihydro-1,2,5-benzothiadiazepin-2(3H)-yl]methyl}-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its biological activity can be studied to understand its effects on various biological pathways and systems.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where benzothiadiazepine derivatives have shown efficacy.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of methyl 3-{[5-(4-fluorobenzyl)-1,1-dioxido-4-oxo-4,5-dihydro-1,2,5-benzothiadiazepin-2(3H)-yl]methyl}-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The benzothiadiazepine core is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-fluoro-3-methoxybenzoate: This compound shares the methoxybenzoate moiety but lacks the benzothiadiazepine core.
Methyl 3-fluoro-4-methoxybenzoate: Similar to the above compound, it has a different substitution pattern on the aromatic ring.
Uniqueness
Methyl 3-{[5-(4-fluorobenzyl)-1,1-dioxido-4-oxo-4,5-dihydro-1,2,5-benzothiadiazepin-2(3H)-yl]methyl}-4-methoxybenzoate is unique due to the presence of both the benzothiadiazepine core and the methoxybenzoate moiety. This combination of structural features can result in distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H23FN2O6S |
|---|---|
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
methyl 3-[[5-[(4-fluorophenyl)methyl]-1,1,4-trioxo-3H-1λ6,2,5-benzothiadiazepin-2-yl]methyl]-4-methoxybenzoate |
InChI |
InChI=1S/C25H23FN2O6S/c1-33-22-12-9-18(25(30)34-2)13-19(22)15-27-16-24(29)28(14-17-7-10-20(26)11-8-17)21-5-3-4-6-23(21)35(27,31)32/h3-13H,14-16H2,1-2H3 |
Clave InChI |
PUVJDBWFGPXYLD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OC)CN2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11212039.png)
![9'-Chloro-2'-(4-fluorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11212047.png)

![1-(5-chloro-2-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212061.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine](/img/structure/B11212066.png)
![3-amino-N-(4-fluorophenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11212076.png)

![4-chloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11212086.png)
![3-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}-1-(4-methylphenyl)urea](/img/structure/B11212095.png)


![3-amino-4-(furan-2-yl)-N-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11212126.png)
![3-butyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11212133.png)

